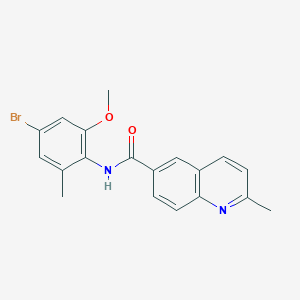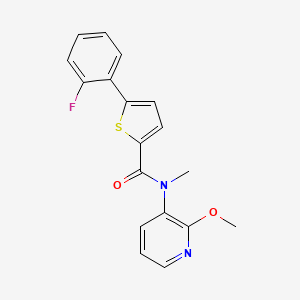
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division by forming microtubules, which are essential for the formation of the mitotic spindle. The compound binds to the colchicine binding site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, this compound has also been reported to exhibit anti-inflammatory, antiangiogenic, and antiparasitic activities. However, the compound's effects on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide is its potent anticancer activity against various cancer cell lines. This compound can be used as a lead compound for the development of new anticancer drugs. However, the compound's limitations include its low solubility in water and its potential toxicity to normal cells and tissues.
Orientations Futures
There are several future directions for the research on N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide. One of the major areas of research is the development of new derivatives of this compound with improved solubility and selectivity for cancer cells. Another area of research is the investigation of the compound's effects on normal cells and tissues to determine its safety and efficacy. Furthermore, the compound's potential applications in other fields such as anti-inflammatory, antiangiogenic, and antiparasitic activities can also be explored. Overall, this compound holds great promise for the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide has been reported using different methods. One of the commonly used methods involves the reaction of 3-chlorobenzonitrile, 2-cyanoethyl-N,N-diisopropylamine, and pyridine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours to obtain the desired product. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-5-3-7-14(11-13)21-16(23)17(24)22(10-4-8-19)12-15-6-1-2-9-20-15/h1-3,5-7,9,11H,4,10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJWRCYURKYYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCC#N)C(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-2-fluoro-N-[[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663651.png)
![4-[1-(2,4-Dimethylphenyl)imidazol-2-yl]sulfonylbutanenitrile](/img/structure/B7663656.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
![5-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7663665.png)
![4-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7663668.png)
![(2R)-1-[2-(2-phenylethyl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663676.png)

![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![4-hydroxy-N-[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]benzamide](/img/structure/B7663707.png)


![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
